![molecular formula C20H19N3O2S B2888246 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898444-16-1](/img/structure/B2888246.png)

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

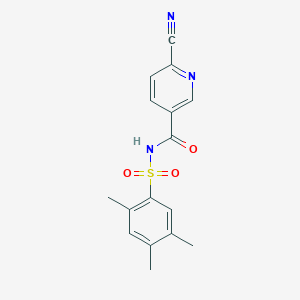

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mecanismo De Acción

Target of Action

The primary target of TCMDC-142865 is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the RNA splicing of the malarial parasite Plasmodium falciparum .

Mode of Action

TCMDC-142865 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This selective binding improves the selectivity of the compound, reducing potential off-target effects in humans .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-142865 affects the RNA splicing of the malarial parasite . This disruption in the parasite’s RNA processing machinery can lead to detrimental effects on its survival and proliferation .

Pharmacokinetics

falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure , suggesting a potential for sustained action and good bioavailability.

Result of Action

The inhibition of PfCLK3 by TCMDC-142865 leads to the death of the P. falciparum parasite . This makes TCMDC-142865 a promising lead in the search for a single-dose cure for malaria .

Action Environment

The action, efficacy, and stability of TCMDC-142865 could potentially be influenced by various environmental factors. It’s worth noting that the development of new analogues of TCMDC-142865 is ongoing , which may provide further insights into the environmental influences on the compound’s action.

Análisis Bioquímico

Biochemical Properties

TCMDC-142865 has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme crucial for protein synthesis in the malaria parasite . The compound interacts with PfProRS, inhibiting its activity and thereby disrupting protein synthesis within the parasite .

Cellular Effects

The inhibition of PfProRS by TCMDC-142865 has significant effects on the cellular processes of Plasmodium falciparum. By disrupting protein synthesis, the compound interferes with the parasite’s ability to grow and reproduce, effectively halting its life cycle .

Molecular Mechanism

TCMDC-142865 exerts its effects at the molecular level through binding interactions with PfProRS. The compound binds to the enzyme, inhibiting its activity and preventing it from catalyzing the attachment of proline to its corresponding tRNA . This disruption in the protein synthesis pathway is what leads to the compound’s antimalarial effects .

Metabolic Pathways

Given its role as an inhibitor of PfProRS, it is likely involved in the protein synthesis pathway within Plasmodium falciparum .

Métodos De Preparación

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclization of acyclic precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction can be carried out using phosphorus oxychloride (POCl3) as a dehydrating agent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent due to the biological activity of oxadiazole derivatives.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Biology: It is studied for its potential interactions with biological macromolecules, which could lead to the development of new therapeutic agents.

Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of other complex molecules.

Comparación Con Compuestos Similares

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be compared with other oxadiazole derivatives, such as:

- N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

- N-(3,4-dimethoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The unique combination of the oxadiazole ring with the tetrahydronaphthalene moiety in this compound contributes to its distinct properties and potential applications.

Propiedades

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGBWAPKXKKIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide](/img/structure/B2888167.png)

![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)

![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)

![N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2888176.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)

![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)